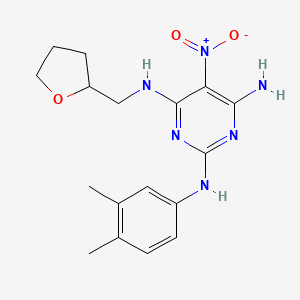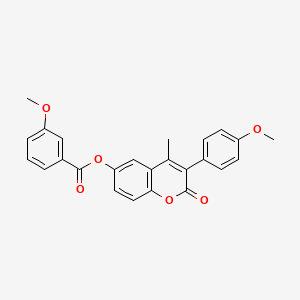![molecular formula C18H18BrNO3 B11253756 4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11253756.png)
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:
Benzamide Core: The central part of the compound is the benzamide group, which consists of a benzene ring attached to an amide functional group (CONH₂).
Bromine Substitution: The benzene ring has a bromine atom (Br) at the 4-position.
Ethylenedioxy Bridge: The intriguing part lies in the ethylenedioxy bridge (3,4-dihydro-2H-1,5-benzodioxepin-7-yl). This fused bicyclic system contains two oxygen atoms bridging the benzene rings.
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups:
Bromination: The bromine atom can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation/Reduction: The ethylenedioxy bridge may participate in redox reactions.
Common reagents include bromine, acids, bases, and oxidizing agents. Major products would involve variations of the benzamide core.
Scientific Research Applications
This compound’s applications span several fields:
Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers could explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemistry: The ethylenedioxy bridge offers synthetic versatility, making it valuable for designing new molecules.
Industry: If scalable synthesis methods are developed, it could find applications in drug manufacturing.
Mechanism of Action
Understanding the compound’s mechanism requires further research. It could interact with cellular targets, modulate signaling pathways, or affect enzymatic processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers might compare it to other benzamides, brominated derivatives, or compounds containing fused bicyclic systems.
Properties
Molecular Formula |
C18H18BrNO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18BrNO3/c1-12(20-18(21)13-3-6-15(19)7-4-13)14-5-8-16-17(11-14)23-10-2-9-22-16/h3-8,11-12H,2,9-10H2,1H3,(H,20,21) |
InChI Key |
ONPRLIQHDSJUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11253685.png)
![2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253690.png)
![1-(2-fluorophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253692.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253698.png)
![N-(2-chlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253704.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B11253718.png)
![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11253730.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11253735.png)
![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide](/img/structure/B11253752.png)


